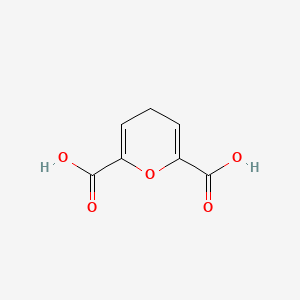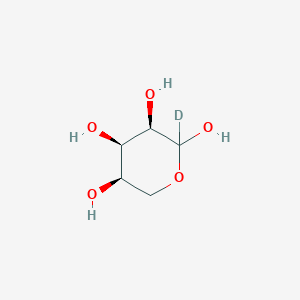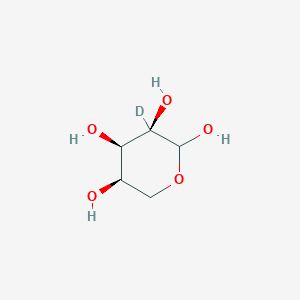
4H-Pyran-2,6-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyran-2,6-dicarboxylic acid, also known as chelidonic acid, is a compound that has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme . It is an analog of dipicolinic acid .
Synthesis Analysis
The versatile coordination chemistry of the anion chelidonate (chelidonic acid, 4-oxo-4H-pyran-2,6-dicarboxylic acid) allowed for the synthesis of different mixed-ligand complexes with the N,N′-chelating ligands 2,2′-bipyridine and 1,10-phenanthroline . Two new bivalent organometallic ruthenium complexes were synthesized, structurally characterized and their biological activities were investigated .Molecular Structure Analysis
The molecular formula of 4H-Pyran-2,6-dicarboxylic acid is C7H6O5 . The InChI code is 1S/C7H4O6.H2O/c8-3-1-4 (6 (9)10)13-5 (2-3)7 (11)12;/h1-2H, (H,9,10) (H,11,12);1H2 .Chemical Reactions Analysis
The synthesis of pyran derivatives via multicomponent reaction (MCR) results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .Physical And Chemical Properties Analysis
The molecular weight of 4H-Pyran-2,6-dicarboxylic acid is 170.12 . It has a melting point of 265°C .科学的研究の応用
Anticancer Properties
Chelidonic acid is present in plants of the Papaveraceae family, especially in Chelidonium majus. Due to its anticancer properties, it has been used in medical treatments .
Antibacterial Properties
In addition to its anticancer properties, chelidonic acid also exhibits antibacterial properties, making it a potential candidate for the development of new antibacterial drugs .
Hepatoprotective Properties
Chelidonic acid has been found to have hepatoprotective properties, which means it can prevent damage to the liver. This makes it a potential therapeutic agent for liver diseases .
Antioxidant Properties
Chelidonic acid also has antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Structural Chemistry Research
The molecular structure of chelidonic acid has been studied using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . This research helps in understanding the impact of substituents on the 4H-Pyran ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges .
Metal Complex Formation
Chelidonic acid has been used to form metal complexes with various metal ions. The structures of these complexes illustrate the remarkable coordinating versatility of this ligand and the great structural diversity of its complexes .
Restoration of Normal Sporulation
4H-Pyran-2,6-dicarboxylic acid, an analog of dipicolinic acid, has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .
Inhibitor of Dihydrodipicolinate Synthase
Chelidonic acid is also an inhibitor of dihydrodipicolinate synthase, a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway . This makes it a potential candidate for the development of new drugs targeting this pathway.
作用機序
Target of Action
4H-Pyran-2,6-dicarboxylic Acid, also known as chelidonic acid, is a biogenic dicarboxylic acid . It is present in plants of the Papaveraceae family, especially in Chelidonium majus . The primary targets of this compound are metal ions, as it forms complexes with them . It has been shown to form complexes with beryllium, calcium, manganese, copper, and cadmium . These complexes are held together by hydrogen bonds via COOH and C=O fragments .
Mode of Action
The mode of action of 4H-Pyran-2,6-dicarboxylic Acid involves the formation of coordination polymers with metal ions . The compound acts as a bridging ligand, coordinating with metal ions via its carboxylate groups . This results in the formation of a three-dimensional hydrogen-bonded framework structure .
Biochemical Pathways
It is known that the compound is an inhibitor of dihydrodipicolinate synthase , a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway .
Pharmacokinetics
Its pka value of about 24 for both carboxyl groups makes it a very effective chelating agent at physiological pH , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 4H-Pyran-2,6-dicarboxylic Acid’s action are largely dependent on the specific metal ions it interacts with. For example, it has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .
Action Environment
The action of 4H-Pyran-2,6-dicarboxylic Acid can be influenced by environmental factors. For instance, the solvent used can affect the formation of its complexes with metal ions . The compound’s interaction with its targets and its resulting changes were studied in different solvents including the gas phase, chloroform, methanol, DMSO, and water .
Safety and Hazards
The safety information for 4H-Pyran-2,6-dicarboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
特性
IUPAC Name |
4H-pyran-2,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWNVFIZNRZKKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706989 |
Source


|
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23047-07-6 |
Source


|
| Record name | 4H-Pyran-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)


![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)



![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)
